molecular formula C24H36Cl4N8 B144907 2,6-Bis(bis-(2-chloroethyl)amino)-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine CAS No. 135048-70-3

2,6-Bis(bis-(2-chloroethyl)amino)-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine

Cat. No. B144907
CAS RN: 135048-70-3
M. Wt: 578.4 g/mol
InChI Key: RTLMATDNIKWIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Bis(bis-(2-chloroethyl)amino)-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine, commonly known as BB-DPP, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. BB-DPP belongs to the class of pyrimidines, which are nitrogen-containing heterocyclic compounds that have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of BB-DPP is not fully understood, but several studies have suggested that this compound exerts its cytotoxic effects by inducing DNA damage and inhibiting DNA repair mechanisms. BB-DPP has also been found to induce apoptosis, which is a programmed cell death process that plays a critical role in maintaining tissue homeostasis.
Biochemical and Physiological Effects:
BB-DPP has been found to exhibit several biochemical and physiological effects in vitro and in vivo. Several studies have reported that this compound can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BB-DPP has also been found to exhibit anti-angiogenic effects, which can inhibit the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One of the major advantages of BB-DPP is its potent cytotoxic activity against a wide range of cancer cell lines. This makes it a promising candidate for further development as a chemotherapeutic agent. However, one of the major limitations of BB-DPP is its potential toxicity, which can limit its clinical use. Further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

Several future directions for BB-DPP research can be identified. One potential area of research is the development of novel analogs of BB-DPP that exhibit improved pharmacological properties and reduced toxicity. Another area of research is the evaluation of BB-DPP in preclinical animal models to determine its efficacy and safety in vivo. Finally, further studies are needed to elucidate the exact mechanism of action of BB-DPP and to identify potential biomarkers that can be used to predict its efficacy in cancer treatment.

Synthesis Methods

The synthesis of BB-DPP typically involves the reaction of 2,6-diaminopyrimidine with piperidine and 2-chloroethylamine hydrochloride. This reaction is carried out under carefully controlled conditions to ensure the formation of the desired product. Several modifications to this synthetic route have been reported in the literature, including the use of different reagents and solvents.

Scientific Research Applications

BB-DPP has been extensively studied for its potential applications in cancer treatment. Several studies have reported that BB-DPP exhibits potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been found to exhibit synergistic effects when used in combination with other chemotherapeutic agents.

properties

CAS RN

135048-70-3

Product Name

2,6-Bis(bis-(2-chloroethyl)amino)-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine

Molecular Formula

C24H36Cl4N8

Molecular Weight

578.4 g/mol

IUPAC Name

2-N,2-N,6-N,6-N-tetrakis(2-chloroethyl)-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,6-diamine

InChI

InChI=1S/C24H36Cl4N8/c25-7-15-35(16-8-26)23-30-20-19(21(31-23)33-11-3-1-4-12-33)29-24(36(17-9-27)18-10-28)32-22(20)34-13-5-2-6-14-34/h1-18H2

InChI Key

RTLMATDNIKWIIO-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCCl)CCCl)N(CCCl)CCCl

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCCl)CCCl)N(CCCl)CCCl

Other CAS RN

135048-70-3

synonyms

2,6-BCDPP
2,6-bis(bis-(2-chloroethyl)amino)-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine
DIP-Cl

Origin of Product

United States

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